![molecular formula C14H20ClN3OS B4972769 N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as CMPT and has been shown to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor, antifungal, and anti-inflammatory properties. In addition, CMPT has been shown to exhibit potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, CMPT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, CMPT has been shown to inhibit the activity of certain proteins involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, CMPT has been shown to exhibit antifungal activity against a variety of fungal species. Furthermore, CMPT has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPT in lab experiments is its potent antioxidant activity. This makes it a promising candidate for the treatment of oxidative stress-related diseases. In addition, CMPT has been shown to exhibit a broad spectrum of activity against various cancer cell lines and fungal species. However, one of the limitations of using CMPT in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Orientations Futures
There are several future directions for research on CMPT. One area of interest is the potential use of CMPT as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of CMPT and to determine its efficacy in vivo. In addition, there is a need for further studies on the potential use of CMPT for the treatment of fungal infections. Furthermore, there is a need for studies on the potential use of CMPT as a neuroprotective agent for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of CMPT involves the reaction of 4-chlorophenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane. The resulting product is then purified using column chromatography or recrystallization. The yield of the reaction is typically around 60-70%.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-2-4-13(5-3-12)17-14(20)16-6-1-7-18-8-10-19-11-9-18/h2-5H,1,6-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVTZUVPJTUQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
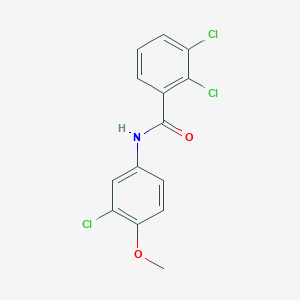
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)
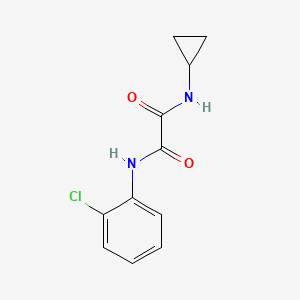
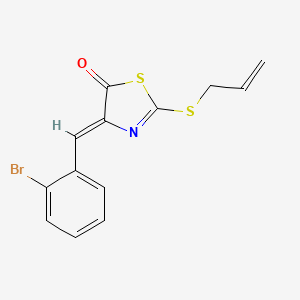
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
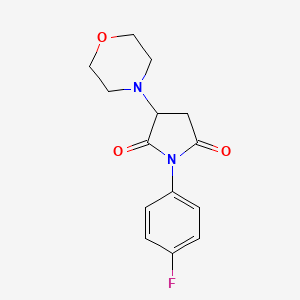
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)
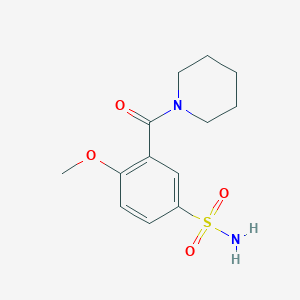
![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)